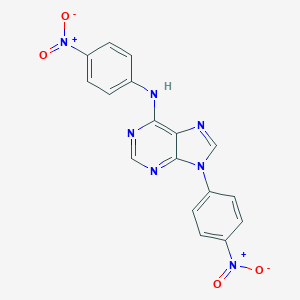

N,9-Bis(p-nitrophenyl)adenine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

136112-72-6 |

|---|---|

Molecular Formula |

C17H11N7O4 |

Molecular Weight |

377.3 g/mol |

IUPAC Name |

N,9-bis(4-nitrophenyl)purin-6-amine |

InChI |

InChI=1S/C17H11N7O4/c25-23(26)13-3-1-11(2-4-13)21-16-15-17(19-9-18-16)22(10-20-15)12-5-7-14(8-6-12)24(27)28/h1-10H,(H,18,19,21) |

InChI Key |

AFQXINPSVGSODO-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1NC2=C3C(=NC=N2)N(C=N3)C4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=CC=C1NC2=C3C(=NC=N2)N(C=N3)C4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |

Other CAS No. |

136112-72-6 |

Synonyms |

N,9-bis(4-nitrophenyl)purin-6-amine |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Strategies for the De Novo Synthesis of N,9-Bis(p-nitrophenyl)adenine

The de novo synthesis, or the creation of this compound from simpler starting materials, presents significant regioselectivity challenges. The adenine (B156593) molecule possesses multiple nucleophilic nitrogen atoms (N1, N3, N7, N9, and the exocyclic N6-amino group), making controlled substitution a complex task.

Regioselective N-Alkylation/Arylation at Adenine N6 and N9 Positions

Achieving regioselective substitution at the N6 and N9 positions of adenine is a cornerstone of synthesizing the target compound. The reactivity of the nitrogen atoms in the purine (B94841) ring is influenced by both electronic and steric factors. The N9 position is generally the most nucleophilic and kinetically favored site for alkylation and arylation. researchgate.netresearchgate.net However, reactions can also occur at other positions, leading to a mixture of isomers. researchgate.net

The choice of solvent, base, and electrophile plays a critical role in directing the substitution. For instance, direct alkylation of adenine often yields the N9-substituted product as the major isomer in polar aprotic solvents. researchgate.net The N6 position, being part of an amino group, typically requires different strategies for arylation, often involving transition metal-catalyzed cross-coupling reactions.

A study on the regioselective acylation of N6-substituted adenine anions with ferrocenoyl chloride demonstrated that the ratio of N7 to N9 isomers is governed by the steric properties of the N6-substituent. beilstein-journals.org Bulky substituents can shield the nearby N7 position, favoring substitution at the N9 position. beilstein-journals.org While this study focuses on acylation, the principles of steric hindrance influencing regioselectivity are broadly applicable to arylation reactions as well.

Sequential Introduction of p-Nitrophenyl Moieties onto the Adenine Core

A logical approach to synthesizing this compound is the sequential introduction of the p-nitrophenyl groups. This strategy involves first arylating the N9 position, followed by the arylation of the N6-amino group. This stepwise method allows for better control over the final product and simplifies purification.

The initial N9-arylation can be accomplished using reagents like p-fluoronitrobenzene or through copper-mediated coupling with p-nitrophenylboronic acid. researchgate.net Once the N9 position is selectively functionalized, the focus shifts to the N6-amino group.

Exploration of Coupling Reactions in p-Nitrophenyl Adenine Synthesis

Modern synthetic organic chemistry offers a powerful toolkit of cross-coupling reactions that are well-suited for the synthesis of N-arylated purines.

Palladium-Catalyzed Cross-Coupling:

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are highly effective for forming C-N bonds. nih.gov These reactions can be used to arylate the N6-amino group of an N9-substituted adenine precursor. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity. nih.gov For instance, studies on 8-vinyladenosine (B134658) have shown that switching between different palladium catalysts and bases can direct arylation to either the N6 or the vinyl group, highlighting the fine control possible with these methods. nih.gov

Copper-Mediated Cross-Coupling:

Copper-catalyzed N-arylation reactions provide an alternative and often complementary approach to palladium-based methods. beilstein-journals.orgrsc.org Copper(II) acetate (B1210297) in the presence of a suitable ligand can effectively catalyze the N-arylation of purines with arylboronic acids, often showing high regioselectivity for the N9 position. researchgate.netbeilstein-journals.org This method is tolerant of various functional groups on both the purine and the arylboronic acid. researchgate.net

| Coupling Reaction | Catalyst/Reagents | Key Features |

| Buchwald-Hartwig Amination | Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), Ligand (e.g., Xantphos, DPEphos), Base (e.g., Cs₂CO₃, K₃PO₄) | Enables N6-arylation; regioselectivity can be tuned by catalyst and base selection. nih.gov |

| Copper-Mediated N-Arylation | Copper(II) acetate, Ligand (e.g., phenanthroline), Arylboronic acid | High regioselectivity for the N9-position; tolerant of various functional groups. researchgate.netbeilstein-journals.org |

| Stille Coupling | Palladium catalyst, Organostannane | Versatile for C-C bond formation, but can be adapted for C-N bond formation; requires stoichiometric tin reagents. orgsyn.org |

| Suzuki-Miyaura Coupling | Palladium catalyst, Boronic acid | Primarily for C-C bonds, but has been applied to N-arylation of heterocycles. mdpi.com |

Multi-step Reaction Sequences Involving Protected Adenine Precursors

To circumvent the challenges of regioselectivity with unprotected adenine, a common strategy involves the use of protecting groups. researchgate.net The exocyclic amino group (N6) and other reactive sites can be temporarily blocked to direct the initial arylation to the desired N9 position.

A popular protecting group for the N6-amino group is the tert-butoxycarbonyl (Boc) group. researchgate.net N6-Boc-protected adenine can be selectively arylated at the N9 position. Subsequent deprotection of the N6-amino group then provides a precursor ready for the second arylation step. This multi-step approach, while longer, often provides a more reliable and higher-yielding route to the desired N,9-disubstituted product. For example, N-9-(4-formylphenyl)-C-6-(bis-boc-amino)adenine was synthesized from 4-formylphenylboronic acid using a Boc-protected adenine derivative. researchgate.net

Synthesis of this compound Derivatives and Analogs

Once this compound is synthesized, its chemical structure can be further modified to create a library of derivatives and analogs with potentially new properties.

Chemical Modification of the p-Nitrophenyl Substituents (e.g., Reduction to Aminophenyl Derivatives)

A key transformation of the p-nitrophenyl groups is their reduction to the corresponding p-aminophenyl groups. This conversion significantly alters the electronic and chemical properties of the molecule, introducing a nucleophilic amino group that can be used for further functionalization.

Several methods are available for the reduction of aromatic nitro groups, and the choice of reagent is important to ensure chemoselectivity, preserving the integrity of the purine core.

Common Reduction Methods:

Catalytic Hydrogenation: This is a classic and often clean method for nitro group reduction. Catalysts such as palladium on carbon (Pd/C) are typically used in the presence of hydrogen gas. oup.com This method is generally efficient but may sometimes be incompatible with other functional groups.

Metal/Acid Systems: A widely used and robust method involves the use of a metal, such as iron, tin, or zinc, in the presence of an acid like acetic acid or hydrochloric acid. scholaris.cacdnsciencepub.com The iron/acetic acid system, for example, is effective for converting 2-(nitrophenyl)adenine derivatives to their 2-(aminophenyl)adenine counterparts in good yields. scholaris.cacdnsciencepub.com This method is compatible with various functional groups, including amines, ethers, and halides. scholaris.ca

Other Reducing Agents: A variety of other reducing agents can be employed, including sodium dithionite (B78146) (Na₂S₂O₄), tin(II) chloride (SnCl₂), and various borohydride (B1222165) reagents. organic-chemistry.org The choice of reagent can be tailored to the specific substrate and desired reaction conditions.

| Reducing Agent/System | Conditions | Applicability |

| Catalytic Hydrogenation (e.g., Pd/C, H₂) | Typically at room temperature and atmospheric or elevated pressure | General and clean method, but may affect other reducible groups. oup.com |

| Iron/Acetic Acid | Often in aqueous ethanol (B145695) | Robust, high-yielding, and chemoselective for nitro group reduction. scholaris.cacdnsciencepub.com |

| Tin(II) Chloride (SnCl₂) | In a solvent like ethanol or ethyl acetate | A classic method for nitro reduction. |

| Sodium Dithionite (Na₂S₂O₄) | Usually in a biphasic system (e.g., water/dichloromethane) | Mild reducing agent. |

The resulting N,9-Bis(p-aminophenyl)adenine is a versatile intermediate. The newly formed amino groups can undergo a wide range of chemical reactions, such as diazotization followed by Sandmeyer reactions, acylation to form amides, or alkylation, thereby providing access to a vast array of novel adenine derivatives.

Introduction of Auxiliary Functional Groups on the Adenine Ring System

The adenine ring system of a pre-formed N,9-disubstituted scaffold like this compound remains amenable to further functionalization, allowing for the introduction of auxiliary groups that can modulate its chemical and physical properties. The primary sites for such modifications are the C2, C6, and C8 positions. However, direct substitution on the C6-amino group is challenging; instead, indirect methods are typically employed.

A common strategy involves starting with a purine that already contains versatile functional groups that can be displaced or modified. For instance, the synthesis can begin from 2,6-dichloropurine. jst.go.jpnih.gov Sequential nucleophilic aromatic substitution (SNAr) reactions can be performed. The greater reactivity of the chlorine at the C6 position allows for selective initial substitution, followed by substitution at the C2 position. This approach enables the introduction of a wide array of functional groups, including alkoxides, amines, and mercaptides, prior to or after the N9-arylation step. jst.go.jp

Another key strategy for functionalization is halogenation, particularly bromination at the C8 position. The resulting 8-bromo-N9-substituted adenine is a versatile intermediate for introducing various groups via cross-coupling reactions or nucleophilic substitution. researchgate.netcas.cz

The introduction of functional groups can also be achieved through modification of the purine base before the N9-arylation. For example, studies on the functionalization of purine itself have shown that amino groups can be preferentially added at the C6 position to form adenine, while hydroxyl groups favor the C2 position. nih.gov These fundamental reactivity patterns inform the strategies for creating more complex derivatives.

Table 1: Representative Strategies for Functionalizing the Adenine Ring

| Position | Method | Reagents/Conditions | Resulting Group | Reference |

| C2 | Nucleophilic Substitution | R-OH/R-SH/R-NH₂ on 2-chloropurine derivative | -OR, -SR, -NR₂ | jst.go.jp |

| C6 | Nucleophilic Substitution | R-NH₂ on 6-chloropurine (B14466) derivative | -NHR | nih.gov |

| C8 | Electrophilic Halogenation | Br₂ | -Br | researchgate.netcas.cz |

| C6 | Indirect Alkylation (Dimroth) | Alkylation at N1 followed by base-promoted rearrangement | N⁶-Alkyl | nih.gov |

Preparation of Isomeric Forms and Related Derivatives

The synthesis of N,9-disubstituted adenines is often complicated by the formation of regioisomers. The nitrogen atoms at the N3, N7, and N9 positions of the purine ring are all potential sites for alkylation or arylation. researchgate.net The distribution of these isomers is highly dependent on the reaction conditions.

Direct alkylation or arylation of adenine typically yields a mixture of N9-, N7-, and N3-substituted products. researchgate.net Studies have shown that the N9-isomer is generally favored in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). researchgate.net This regioselectivity is attributed to thermodynamic control, where the N9-substituted product is the most stable isomer. scispace.com In contrast, kinetic control can sometimes favor the formation of the N7-isomer.

Therefore, the preparation of specific isomers of this compound, such as the N,7- or N,3-isomers, would involve a careful selection of solvents, bases, and reaction temperatures to influence the kinetic versus thermodynamic pathways. For example, to obtain the N,7-Bis(p-nitrophenyl)adenine isomer, conditions that favor kinetic control might be explored.

Related derivatives, such as deazapurine analogues, can also be prepared. For instance, the synthesis of 4-N-substituted 7-deazapurine nucleosides has been achieved through methods like Dimroth rearrangement following alkylation at the N3 position of the pyrrolo[2,3-d]pyrimidine core. nih.gov Applying such a strategy could yield N⁶-(p-nitrophenyl)-9-(p-nitrophenyl)-7-deazaadenine, an isosteric derivative of the parent compound.

Table 2: Influence of Solvent on Regioselectivity of Adenine Alkylation

| Solvent | Predominant Isomer | Rationale | Reference |

| DMF | N9 | Thermodynamic Product (most stable) | researchgate.net |

| DMSO | N9 | Thermodynamic Product (most stable) | researchgate.net |

| Less Polar Solvents | Increased N7/N3 mixture | Kinetic Control | scispace.com |

Mechanistic Elucidation of Synthetic Pathways

Understanding the mechanisms governing the formation of N,9-diaryladenines is crucial for improving synthetic efficiency, yield, and regioselectivity. This involves studying the reaction kinetics, thermodynamics, and the role of catalysts.

Reaction Kinetics and Thermodynamic Analysis of Formation

The N-arylation of adenine nucleophiles can be analyzed through detailed kinetic studies to understand the reaction mechanism. Modern techniques such as Variable Time Normalisation Analysis (VTNA) can be employed to dissect the complex reaction profiles. chemrxiv.org Such analyses help in quantifying the kinetic relevance of each component in the reaction mixture, including the starting materials, reagents, and any intermediates. chemrxiv.org

Thermodynamic analysis provides insight into the stability of reactants, intermediates, products, and transition states. For the N-arylation of adenine, both kinetic and thermodynamic controls are known to favor the N-arylated product over C-arylation. researchgate.net The formation of the N9-isomer as the major product in many syntheses points to it being the thermodynamically most stable regioisomer. researchgate.netscispace.com The relative energies of the N9, N7, and N3 isomers can be computed using density functional theory (DFT) to support experimental findings. chinesechemsoc.org

The binding thermodynamics of related substituted adenine derivatives have been evaluated by measuring association and dissociation rate constants at various temperatures. nih.gov Similar methodologies could be applied to study the formation of this compound, allowing for the determination of key thermodynamic parameters such as the standard free-energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°). This data reveals whether a reaction is enthalpy- or entropy-driven. nih.gov For instance, in diaryliodonium salt-mediated arylations, detailed kinetic and thermodynamic studies provide a more complete understanding of the reagent's reactivity in solution. pdx.edu

Investigation of Catalytic Influence and Reaction Optimization

Transition-metal catalysis has become a standard procedure for forming N-aryl bonds. researchgate.net Copper-catalyzed cross-coupling reactions, in particular, offer an efficient route for the N-arylation of nucleobases, including adenine. researchgate.net A typical catalytic system involves a copper(I) or copper(II) source, such as copper(I) trifluoromethanesulfonate (B1224126) (CuOTf), and a supporting ligand like 1,10-phenanthroline. researchgate.net

Reaction optimization involves systematically varying parameters to maximize the yield and selectivity of the desired this compound product. Key variables include:

Catalyst and Ligand: The choice of copper salt and ligand is critical. Different ligands can influence the solubility and reactivity of the catalytic species.

Base: While some copper-catalyzed N-arylations of heterocycles can proceed under base-free conditions, others require a base like triethylamine (B128534) (Et₃N) or N,N-diisopropylethylamine (DIPEA). researchgate.netrsc.org

Solvent: The solvent affects the solubility of reactants and the stability of intermediates, influencing reaction rates and selectivity.

Temperature: Temperature affects the reaction kinetics, with higher temperatures generally increasing the reaction rate. However, it can also impact selectivity and lead to decomposition.

Reaction Time: Monitoring the reaction progress over time is essential to identify the point of maximum product formation before side reactions become significant.

Alternative energy sources, such as ultrasound irradiation, have been used to shorten reaction times and optimize the synthesis of substituted purine compounds. rsc.org The influence of promoters, such as halide ions, has also been shown to affect the efficiency of certain catalytic cycles. mdpi.com A thorough investigation of these parameters is essential for developing a robust and high-yielding synthesis of this compound.

Table 3: Parameters for Optimization of Copper-Catalyzed N-Arylation of Adenine

| Parameter | Variable | Potential Effect | Reference |

| Catalyst | Cu(I) vs. Cu(II) salts | Affects initiation and catalytic cycle efficiency | researchgate.net |

| Ligand | e.g., 1,10-Phenanthroline | Stabilizes Cu center, enhances reactivity | researchgate.net |

| Base | Et₃N, DIPEA, K₂CO₃, or none | Influences deprotonation of adenine | researchgate.netrsc.org |

| Solvent | DCM, MeOH, H₂O, DMF | Affects solubility and reaction kinetics | researchgate.net |

| Temperature | Ambient to reflux | Controls reaction rate and selectivity | rsc.org |

In Depth Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution ¹H and ¹³C NMR Analysis

Specific ¹H and ¹³C NMR spectral data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for N,9-Bis(p-nitrophenyl)adenine are not available in the reviewed literature. Such data would be essential for the definitive assignment of protons and carbons in the adenine (B156593) core and the two p-nitrophenyl substituents.

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry

No published studies detailing the use of 2D NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), or HMBC (Heteronuclear Multiple Bond Correlation) for this compound were found. These advanced methods are crucial for unambiguously establishing the connectivity between different parts of the molecule.

Solid-State NMR for Packing and Dynamics

Information regarding the solid-state NMR analysis of this compound is not available. This technique would provide valuable insights into the compound's crystallographic structure, intermolecular interactions, and molecular dynamics in the solid state.

Vibrational Spectroscopy for Functional Group and Conformational Analysis

Fourier Transform Infrared (FTIR) Spectroscopy

Specific FTIR spectroscopic data, which would identify the characteristic vibrational frequencies of the functional groups present in this compound (such as N-H, C=N, C=C, and NO₂ stretching and bending modes), could not be located in the available literature.

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Detailed experimental Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound, specifically outlining its electronic transitions, is not extensively available in the cited literature. Generally, the UV-Vis spectrum of a molecule reveals electronic transitions between different energy levels, primarily from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). nih.gov For conjugated systems like substituted adenines, these transitions, such as π - π* and n - π* transitions, typically occur in the UV and visible regions of the electromagnetic spectrum. nih.gov

The presence of the adenine core, a purine (B94841) nucleobase, contributes to absorption in the UV range. researchgate.net The addition of two p-nitrophenyl groups, which are strong chromophores, is expected to significantly influence the absorption profile. These aromatic nitro groups typically cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted adenine. The extended π-conjugation across the molecule and the electron-withdrawing nature of the nitro groups would likely result in complex absorption bands corresponding to various electronic transitions within the molecule.

Fluorescence Spectroscopy for Photophysical Properties (if applicable)

Specific fluorescence spectroscopic data for this compound, including emission maxima, quantum yields, and fluorescence lifetimes, are not detailed in the available search results. Fluorescence is the emission of light from a molecule after it has absorbed light. While adenine itself has poor fluorescence properties, its derivatives can be fluorescent. researchgate.net The presence of nitroaromatic groups, however, often leads to quenching of fluorescence due to processes like efficient intersystem crossing to the triplet state or photoinduced electron transfer, which are non-radiative decay pathways. Therefore, it is possible that this compound is a weak emitter or non-fluorescent. nih.gov A comprehensive photophysical study would be required to determine its emissive properties and potential applications as a fluorescent probe.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

While a specific mass spectrum for this compound was not found, the technique is fundamental for determining the molecular weight and elucidating the structure of compounds. For this compound (Chemical Formula: C₁₇H₁₁N₇O₄), the expected exact mass can be calculated.

Electron ionization (EI) mass spectrometry of adenine itself shows characteristic fragmentation patterns, including the loss of HCN molecules. nist.gov For this compound, mass spectrometric analysis would be expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve cleavages at the bonds connecting the p-nitrophenyl groups to the adenine core. Characteristic fragments would include ions corresponding to the p-nitrophenyl group and the adenine moiety, as well as fragments arising from the loss of nitro (NO₂) groups.

Hypothetical Fragmentation Data:

Molecular Ion (M⁺): Peak corresponding to the full molecular weight.

Key Fragments:

Loss of a p-nitrophenyl group.

Loss of a nitro group (-NO₂).

Fragments corresponding to the adenine core.

Ions characteristic of the nitrophenyl cation.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

Determination of Bond Lengths, Bond Angles, and Torsional Angles

A crystallographic study of this compound would reveal the precise geometry of the molecule. Key parameters would include:

The bond lengths and angles within the adenine purine ring system.

The C-N bond lengths connecting the p-nitrophenyl groups to the N⁶ and N⁹ positions of the adenine.

The geometry of the p-nitrophenyl rings, including C-N and N-O bond lengths of the nitro groups.

Analysis of Crystal Packing and Intermolecular Interactions

Analysis of the crystal structure would also illuminate how the molecules pack in the solid state. The supramolecular architecture is governed by various non-covalent intermolecular interactions. For a molecule like this compound, one would expect to observe:

π-π Stacking: Interactions between the aromatic rings (adenine and nitrophenyl) of adjacent molecules are highly likely and would be a dominant packing force.

Hydrogen Bonding: Although the primary and secondary amino protons of adenine are substituted, potential for weak C-H···O or C-H···N hydrogen bonds exists.

Nitro Group Interactions: The nitro groups could participate in various interactions, including nitro-π stacking or interactions with electropositive atoms on neighboring molecules. mdpi.com

Understanding these interactions is key to explaining the physical properties of the compound, such as its melting point and solubility.

Polymorphism and Solid-State Conformational Variations

Comprehensive searches of available scientific literature and crystallographic databases did not yield specific experimental data on the polymorphism or solid-state conformational variations of this compound. The crystal structure of this specific compound does not appear to be publicly documented, and as a result, there are no published studies detailing its polymorphic forms or distinct conformational isomers in the solid state.

Therefore, it is not possible to provide detailed research findings, data tables of crystallographic parameters, or a discussion of conformational variations for this compound at this time.

Advanced Computational and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory (DFT) and Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are instrumental in understanding the intrinsic properties of molecules. cuny.edu These methods solve the Schrödinger equation for a given molecule, providing detailed information about its electronic structure and related properties. cuny.edu

Geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For N,9-Bis(p-nitrophenyl)adenine, this involves calculating bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Table 1: Calculated Geometrical Parameters for this compound (Exemplary Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| N9-C1' (p-nitrophenyl) | 1.45 | C8-N9-C1' | 125.0 |

| N-C1'' (p-nitrophenyl) | 1.38 | C6-N-C1'' | 128.0 |

| C4-C5 | 1.39 | N3-C4-C5 | 126.5 |

| N7-C8 | 1.31 | C5-N7-C8 | 104.0 |

Note: The data in this table is illustrative and based on typical values for similar structures. Actual calculated values would be obtained from specific DFT calculations.

Understanding the electronic structure is crucial for predicting a molecule's reactivity and properties.

Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability. umons.ac.beresearchgate.net For this compound, the HOMO is likely to be localized on the electron-rich adenine (B156593) ring, while the LUMO is expected to be centered on the electron-withdrawing p-nitrophenyl groups. umons.ac.be

Charge Distribution: Methods like Mulliken population analysis can be used to calculate the partial charges on each atom in the molecule. mdpi.com This information reveals the distribution of electrons and helps identify electron-rich and electron-poor regions. In this compound, the nitrogen atoms of the adenine ring and the oxygen atoms of the nitro groups are expected to carry negative partial charges, while the carbon atoms attached to them will have positive partial charges. mdpi.com

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net Red regions indicate areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue regions represent positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. researchgate.net For this compound, the MEP would likely show negative potential around the nitro groups and parts of the adenine ring, and positive potential around the hydrogen atoms. researchgate.net

Quantum chemical calculations can predict various spectroscopic properties, aiding in the interpretation of experimental data.

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts have become a valuable tool for structure elucidation. arxiv.orgrsc.org By calculating the magnetic shielding tensors of the nuclei in the molecule, it is possible to predict the ¹H and ¹³C NMR chemical shifts with reasonable accuracy. arxiv.orgrsc.orgnih.gov These predictions can help assign experimental spectra and confirm the molecular structure.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis) of molecules. worldscientific.com These calculations provide information about the energies of electronic transitions and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π→π* transitions within the aromatic rings.

DFT-based reactivity descriptors help in understanding and predicting the chemical behavior of a molecule.

Fukui Functions: These functions are used to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. tandfonline.com

Nucleophilic and Electrophilic Sites: Analysis of the electronic structure, particularly the HOMO and LUMO distributions and the MEP, allows for the identification of potential nucleophilic and electrophilic centers. uj.edu.pl In this compound, the nitrogen atoms of the adenine ring are potential nucleophilic sites, while the carbon atoms of the nitrophenyl rings are likely electrophilic sites. uj.edu.placs.org

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations are employed to study its dynamic behavior over time. nih.gov

Solvent Effects and Hydration Shell Analysis

The chemical environment plays a critical role in the behavior of molecules. For this compound, the polarity and hydrogen-bonding capability of the solvent are expected to significantly influence its conformation, stability, and reactivity.

Theoretical studies on analogous adenine derivatives show that binding affinities are highly dependent on the solvent. In solvents that are competitive for hydrogen bonds, such as water, the binding affinities of adenine-receptor systems are observed to decrease. mit.edu For instance, the acceleration of reactions involving adenine derivatives can vary dramatically with the solvent; a 10-fold acceleration in chloroform (B151607) can increase to 13-fold in carbon tetrachloride, while no rate enhancement is seen in solvents like THF and CH3CN. mit.edu This is attributed to the specific interactions between the solute and solvent molecules.

For compounds containing p-nitrophenyl phosphate (B84403) groups, the addition of aprotic organic solvents like dimethyl sulfoxide (B87167) (DMSO) can lead to rate accelerations of several orders of magnitude for hydrolysis reactions. nih.gov Computational models like the extended Grunwald-Winstein equation are used to analyze and quantify these solvent effects on solvolysis rates for related p-nitrophenyl compounds. nih.gov

Table 1: Illustrative Solvent Effects on Reaction Rates for Adenine Derivatives This table is based on data for analogous adenine derivative reactions to illustrate the principles of solvent effects.

| Solvent | Relative Rate Enhancement | Solvent Type |

|---|---|---|

| Carbon Tetrachloride (CCl4) | 13x | Non-polar |

| Chloroform (CHCl3) | 10x | Polar aprotic |

| Chlorobenzene | 9x | Polar aprotic |

| Tetrahydrofuran (THF) | No Enhancement | Polar aprotic |

| Acetonitrile (CH3CN) | No Enhancement | Polar aprotic |

Molecular Docking and Binding Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly valuable for understanding how a molecule like this compound might interact with biological macromolecules.

While specific molecular docking studies on this compound are not widely available, the principles can be inferred from studies on similar molecules. The compound possesses distinct structural features that suggest potential binding modes with various biological targets. The planar aromatic systems of the two p-nitrophenyl groups and the adenine core make it a candidate for intercalation into DNA or RNA. acs.org Docking simulations for known DNA intercalators have shown that ligands preferentially bind between G-C and C-A base pairs. acs.org

Computational docking of this compound into the active site of a protein, such as a kinase or polymerase, would involve predicting the most stable binding pose. For example, studies on related adenine derivatives like adenine-N9-(methoxy)ethyl-β-bisphosphonate have identified inhibitory roles against enzymes like NPP1, with calculated Ki values providing a measure of binding affinity. nih.gov Docking simulations can calculate a binding energy score, which indicates the strength of the interaction; more negative values suggest stronger binding. tandfonline.com For instance, docking studies on other nitrophenyl derivatives against protein targets have yielded binding energies in the range of -6 to -8 kcal/mol. tandfonline.comnih.gov It is predicted that the adenine moiety would form key hydrogen bonds with amino acid residues in a binding pocket, a common interaction mode for adenine-containing ligands and their protein targets. nih.gov

The stability of a ligand-receptor complex is governed by a network of non-covalent interactions. For this compound, these interactions are critical for its recognition by a macromolecular target.

Hydrogen Bonding: The adenine core of the molecule contains multiple hydrogen bond donors and acceptors. The N1, N3, and the exocyclic N6-amino group of adenine are known to form specific hydrogen bonds with the backbones or side chains of DNA, RNA, and proteins. nih.gov These interactions are highly directional and are fundamental to the specificity of molecular recognition.

π-π Stacking: The presence of three aromatic systems (one adenine and two p-nitrophenyl rings) strongly suggests that π-π stacking interactions would play a major role in its binding. mit.edu In the context of DNA, these rings could stack between base pairs. In a protein binding site, they could interact with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan. nih.gov

Electrostatic Interactions: The electron-withdrawing nitro groups on the phenyl rings create a significant dipole moment and regions of positive and negative electrostatic potential on the molecular surface. Molecular Electrostatic Potential (MEP) analysis would likely show negative potential around the nitro groups and the nitrogen atoms of the adenine ring, making them potential sites for electrophilic attack or interaction with positive charges on a receptor. researchgate.net

Table 2: Predicted Non-Covalent Interactions for this compound in a Biological Binding Site

| Type of Interaction | Molecular Moiety Involved | Potential Interacting Partner (in Target) |

|---|---|---|

| Hydrogen Bonding | Adenine Ring (N1, N3, N6-amino) | Amino acid residues (e.g., Asp, Glu, Gln), DNA/RNA bases |

| π-π Stacking | p-Nitrophenyl Rings, Adenine Ring | Aromatic amino acids (Phe, Tyr, Trp), DNA/RNA base pairs |

| Hydrophobic Interactions | Phenyl Rings | Aliphatic amino acid residues (e.g., Leu, Val, Ile) |

| Electrostatic Interactions | Nitro Groups (negative potential) | Positively charged residues (e.g., Lys, Arg) or metal ions |

Fundamental Studies on Molecular Interactions and Recognition Processes

Interactions with Nucleic Acid Components and Analogs

Influence on Nucleic Acid Conformation and Stability

The introduction of molecules that can interact with nucleic acids is a significant area of research, as these interactions can modulate the structure and stability of DNA and RNA, thereby influencing biological processes. The stability of nucleic acid duplexes is often measured by their melting temperature (T_m), the temperature at which half of the double-stranded DNA dissociates into single strands. Modifications or binding molecules can alter this stability. For instance, certain photocaged groups like o-nitrobenzyl derivatives, when attached to nucleobases, have been shown to lower the T_m of 15-mer DNA duplexes by a range of 6–16 °C. rsc.org Similarly, p-hydroxyphenacyl (pHP) modifications on thymidine (B127349) or deoxyguanosine can destabilize a 15-bp DNA duplex by approximately 9°C. rsc.org These effects are often attributed to steric hindrance and disruptions in the standard hydrogen-bonding patterns essential for the duplex structure. rsc.org

While specific studies detailing the direct influence of N,9-Bis(p-nitrophenyl)adenine on nucleic acid conformation and stability are not prevalent in the available literature, the presence of two bulky p-nitrophenyl groups suggests a potential for significant steric and electronic effects. It can be hypothesized that the planar aromatic rings might intercalate between base pairs or bind to the grooves of DNA or RNA. Such interactions would likely perturb the native helical structure and affect the thermal stability of the nucleic acid. The electron-withdrawing nature of the nitro groups could also influence electrostatic interactions with the phosphate (B84403) backbone or the nucleobases. However, without direct experimental data, these remain theoretical considerations.

Enzyme-Substrate/Inhibitor Interaction Mechanisms at a Molecular Level

The study of how small molecules interact with enzymes is crucial for drug discovery and understanding biological pathways. This section explores the binding characteristics, kinetic effects, and specificity of this compound in the context of enzyme inhibition.

Characterization of Binding Sites within Enzyme Active Centers

The specificity of an enzyme-inhibitor interaction is largely determined by the three-dimensional structure of the enzyme's active site, which is complementary to the inhibitor's structure. researchgate.net For adenine (B156593) derivatives, binding often occurs in nucleotide-binding sites. For example, in the case of the streptococcal enzyme SapH, the active site contains a binuclear metal center and a distinct AMP-binding pocket that accommodates the adenine moiety. ustc.edu.cnnih.gov In other enzymes, key amino acid residues form specific hydrogen bonds with the adenine base. For instance, the amine group of adenine can form a hydrogen bond with the carbonyl oxygen of an arginine residue within the active site. acs.org

Kinetic Studies of Enzyme Inhibition Mechanisms (e.g., Competitive, Non-competitive, Uncompetitive)

Enzyme inhibition can be classified into different mechanisms based on how the inhibitor affects the enzyme's kinetic parameters, namely the Michaelis constant (K_m) and the maximum velocity (V_max). The ratio k_cat/K_m is a measure of the enzyme's catalytic efficiency. researchgate.net

Competitive inhibition: The inhibitor binds to the same active site as the substrate. This increases the apparent K_m but does not affect V_max. Many adenine nucleotide analogs function as competitive inhibitors of enzymes like NPP1. nih.gov

Non-competitive inhibition: The inhibitor binds to a site other than the active site (an allosteric site) and affects the enzyme's catalytic activity regardless of whether the substrate is bound. This decreases V_max but does not change K_m.

Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex. This type of inhibition results in a decrease in both V_max and K_m. Substrate inhibition, where excess substrate binds to the enzyme-substrate complex, is a form of uncompetitive inhibition. scholaris.ca

Kinetic studies on enzymes often use model substrates like bis(p-nitrophenyl) phosphate (pNPP) to easily monitor enzyme activity through colorimetric changes. ustc.edu.cnnih.govnih.gov To determine the inhibition mechanism of this compound, kinetic assays would be performed by measuring the enzyme's reaction rate at various substrate concentrations in the presence of different inhibitor concentrations. The resulting data, often visualized using a Lineweaver-Burk plot, would elucidate the specific type of inhibition.

Table 1: Hypothetical Kinetic Parameters for Enzyme Inhibition by this compound This table is illustrative and based on general principles of enzyme kinetics, as specific data for this compound is not available.

| Inhibition Type | Effect on K_m | Effect on V_max | Inhibitor Binding Site |

|---|---|---|---|

| Competitive | Increases | Unchanged | Active Site |

| Non-competitive | Unchanged | Decreases | Allosteric Site |

| Uncompetitive | Decreases | Decreases | Enzyme-Substrate Complex |

Molecular Basis for Specificity and Selectivity in Enzyme-Compound Interactions

Enzyme specificity and selectivity are fundamental properties that ensure the fidelity of biological reactions. researchgate.netrsc.org Selectivity arises from the precise complementarity of the enzyme's active site to the transition state of the reaction for a specific substrate. researchgate.net Even subtle changes in the substrate or inhibitor structure can dramatically alter binding affinity and catalytic efficiency.

The specificity of this compound for a particular enzyme would be dictated by the unique architecture of the enzyme's binding pocket. The adenine core provides a primary recognition motif for adenosine-utilizing enzymes. However, the two p-nitrophenyl substituents are the key determinants of selectivity. An enzyme with a binding site that can favorably accommodate these large, aromatic groups through hydrophobic and van der Waals interactions would exhibit high affinity and specificity for this compound. Conversely, enzymes with smaller or more polar binding sites would likely show weak or no interaction.

The ability of a substrate or inhibitor to induce a specific conformational change in the enzyme can also be a basis for selectivity. A "good" substrate or inhibitor might induce an active conformation that a poor one cannot. researchgate.net Therefore, the selectivity of this compound would depend on its ability to fit snugly into a specific binding pocket and potentially induce a catalytically relevant or inhibited conformation of the target enzyme, distinguishing it from other adenine derivatives and endogenous ligands.

Exploration of N,9 Bis P Nitrophenyl Adenine in Materials Science and Supramolecular Assembly

Non-Linear Optical (NLO) Properties of N,9-Bis(p-nitrophenyl)adenine and its Derivatives

Following a comprehensive review of scientific literature, specific experimental or theoretical data concerning the non-linear optical (NLO) properties of this compound and its derivatives could not be located. While the NLO properties of various organic molecules, including other nitrophenyl and adenine (B156593) derivatives, have been investigated, research focusing specifically on this compound is not available in the public domain.

Evaluation of Second and Third Order Molecular Hyperpolarizabilities

There are no published studies reporting the calculated or experimentally determined values for the second (β) and third (γ) order molecular hyperpolarizabilities of this compound. This information is crucial for quantifying a molecule's NLO response.

Correlation between Electronic Structure and NLO Response

A detailed analysis correlating the specific electronic structure of this compound with its NLO response has not been documented. Such a study would typically involve computational methods like Density Functional Theory (DFT) to understand intramolecular charge transfer and other electronic effects, but these have not been applied to this particular compound in the available literature.

Fabrication and Characterization of NLO-Active Thin Films

No research could be found detailing the fabrication and characterization of non-linear optical (NLO) active thin films incorporating this compound. Consequently, there are no findings on the methods of film deposition or the macroscopic NLO properties of such films.

Self-Assembly and Supramolecular Architectures

Specific research on the self-assembly and supramolecular architectures of this compound is not present in the available scientific literature. While the general principles of supramolecular chemistry are well-established, their specific application to this compound has not been reported.

Design and Synthesis of Self-Assembling this compound Systems

There are no published works on the design and synthesis of self-assembling systems based on this compound. This includes a lack of information on synthetic strategies aimed at creating specific supramolecular structures from this molecule.

Formation of Ordered Structures through Controlled Non-Covalent Interactions

Detailed studies on the formation of ordered structures from this compound through controlled non-covalent interactions such as hydrogen bonding, π-π stacking, or dipole-dipole interactions are absent from the scientific record. Therefore, no specific supramolecular architectures have been characterized for this compound.

Investigation of Morphological Control in Supramolecular Aggregates

There is no available scientific literature or research data on the investigation of morphological control in the supramolecular aggregates of this compound. The study of how this specific molecule self-assembles into larger ordered structures and how the shape and form (morphology) of these structures can be controlled has not been reported.

Application as Building Blocks for Functional Materials

The potential application of this compound as a foundational unit for the construction of advanced functional materials has not been explored in published research.

Integration into Polymeric Frameworks and Covalent Organic Frameworks (COFs)

No studies have been found that report the integration of this compound into either polymeric frameworks or Covalent Organic Frameworks (COFs). Research into its use as a monomer or structural component in these highly ordered, porous materials is not present in the current body of scientific literature.

Role in the Synthesis of Modified Nucleotides and Oligonucleotides for Advanced Materials

There is no documented research on the role of this compound in the synthesis of modified nucleotides or oligonucleotides intended for use in advanced materials. Its potential as a precursor for creating nucleic acid-based materials with novel properties has not been investigated.

Luminescent or Redox-Active Properties in Material Contexts

An investigation into the luminescent (light-emitting) or redox-active (electron-transfer) properties of this compound within a material context has not been reported in scientific publications. Therefore, no data is available on its potential applications in areas such as organic electronics, sensing, or photocatalysis.

Future Directions and Emerging Research Avenues

Development of Advanced Synthetic Methodologies for N,9-Bis(p-nitrophenyl)adenine and its Analogs

The synthesis of specifically substituted purines like this compound presents a considerable challenge regarding regioselectivity. Traditional alkylation or arylation of adenine (B156593) often yields a mixture of isomers (N3, N7, and N9 substituted products), necessitating complex purification steps. researchgate.net Future research is geared towards developing more efficient and selective synthetic routes.

Advanced synthetic strategies could focus on:

Transition-Metal-Catalyzed Cross-Coupling Reactions: Methodologies such as copper-catalyzed coupling/cyclization or palladium-catalyzed reactions could offer a more direct and controlled approach. researchgate.netthieme.de These methods have been successful in the synthesis of other 6,9-disubstituted purines and could be adapted for the dual nitrophenyl substitution. researchgate.net A potential route could involve a sequential strategy: initial regioselective N9-arylation of adenine, followed by a C-N cross-coupling reaction at the C6 position (after converting the 6-amino group to a halide).

Flow Chemistry and Microreactors: The use of microscale reaction systems could provide better control over reaction parameters such as temperature and reaction time, potentially improving the selectivity and yield of the desired N,9-isomer. ku.dk This technique is particularly advantageous for handling highly reactive reagents and managing exothermic reactions that may occur during nitration or coupling steps. ku.dk

Novel Protecting Group Strategies: The development of advanced protecting group strategies is crucial. While trimethylsilyl (B98337) groups are commonly used to enhance solubility and direct substitution, exploring novel, easily removable groups could streamline the synthesis of this compound and its analogs. lookchem.com

The synthesis of a library of analogs with varied substituents on the phenyl rings (e.g., electron-donating groups, halogens) would also be a key research direction. This would allow for a systematic study of structure-property relationships. nih.govmdpi.com

Table 1: Potential Advanced Synthetic Approaches

| Methodology | Rationale | Potential Advantages | Key Challenges |

|---|---|---|---|

| Sequential Pd/Cu-Catalyzed Arylation | Enables precise, regioselective introduction of aryl groups at N9 and C6 positions. | High yields, functional group tolerance, direct C-N bond formation. | Catalyst sensitivity, optimization of reaction conditions for each step. |

| One-Pot Tandem Reactions | Combines multiple synthetic steps into a single procedure, improving efficiency. | Reduced waste, time, and cost; minimizes intermediate purification. | Complex reaction optimization, potential for competing side reactions. |

| Microfluidic Synthesis | Precise control over reaction conditions (temperature, mixing, time). | Enhanced safety, improved regioselectivity, rapid process optimization. | Scalability for bulk synthesis, potential for channel clogging. |

| Photochemical Synthesis | Utilizes light to drive specific bond-forming reactions, such as in photolabile protecting groups or photoclick chemistry. acs.org | High spatial and temporal control, reactions under mild conditions. | Quantum yield efficiency, potential for photodegradation of the product. |

Integration of this compound into Complex Supramolecular Systems

Supramolecular chemistry, the study of systems "beyond the molecule," focuses on the assembly of chemical species through non-covalent interactions. nobelprize.org this compound is an excellent candidate for designing complex supramolecular architectures due to its multiple interaction sites.

Key research avenues include:

Hydrogen-Bonding Networks: The adenine core can participate in Watson-Crick-like hydrogen bonding, while the nitro groups can also act as hydrogen bond acceptors. nih.govmdpi.com Studies have shown that N9 substitution can alter the stability and geometry of adenine-based hydrogen-bonded structures like quartets. nih.gov Research could explore how the dual substitution in this compound directs the formation of novel tapes, rosettes, or more complex 3D hydrogen-bonded organic frameworks (HOFs).

π-π Stacking and Host-Guest Chemistry: The electron-deficient p-nitrophenyl rings and the purine (B94841) core can engage in π-π stacking interactions with electron-rich aromatic molecules. This property could be exploited to build layered materials or to act as a host for specific guest molecules within larger macrocyclic systems like cyclodextrins or calixarenes. mdpi.comresearchgate.net The interaction of such compounds with host molecules can lead to the formation of nanoparticles or other assemblies with emergent properties. nih.gov

Stimuli-Responsive Materials: The integration of this compound into polymers or gels could lead to materials that respond to external stimuli. frontiersin.org For example, the nitro groups could be chemically or electrochemically reduced, altering the electronic properties and, consequently, the bulk properties of the supramolecular assembly. This could be a pathway to developing sensors or smart materials.

Table 2: Supramolecular Interactions and Potential Architectures

| Interaction Type | Molecular Feature | Potential Supramolecular Structure | Emerging Application Area |

|---|---|---|---|

| Hydrogen Bonding | Adenine N1, N3, N7; Nitro group oxygen atoms | Ribbons, Rosettes, 3D Frameworks | Porous materials for gas storage, selective catalysis. |

| π-π Stacking | Purine ring, p-nitrophenyl rings | Layered Heterostructures, Intercalated Complexes | Organic electronics, charge-transfer materials. |

| Host-Guest Interactions | Entire molecule as guest | Encapsulation in Calixarenes, Cyclodextrins, or Metal-Organic Frameworks (MOFs) | Controlled release systems, molecular sensing. rsc.org |

| Dipole-Dipole Interactions | Polar C-NO2 and C-N bonds | Ordered Thin Films, Liquid Crystals | Nonlinear optics, ferroelectric materials. |

Exploration of Novel Physical and Chemical Properties for Untapped Applications (non-prohibited)

The unique electronic and structural features of this compound suggest it may possess novel properties that have yet to be explored. Future research should focus on a thorough characterization of these properties to identify potential new applications.

Optical and Electronic Properties: The presence of two p-nitrophenyl groups, which are known chromophores, suggests that the compound may have interesting photophysical properties. Research should investigate its UV-Visible absorption, fluorescence, and potential for nonlinear optical (NLO) activity. The significant charge polarization induced by the nitro groups could lead to a large molecular hyperpolarizability, a key requirement for NLO materials used in optical communications and data storage.

Redox Chemistry: The nitro groups are electrochemically active and can be reduced to other functional groups (e.g., amines, hydroxylamines). This redox activity could be harnessed for applications in electrocatalysis or as a redox-switchable component in molecular electronics. The redox potential would be a key parameter to determine.

Material Science Applications: As a substituted purine, this compound could be investigated as a novel building block for functional materials. nih.gov For instance, its ability to form ordered structures through hydrogen bonding and π-stacking could be exploited for the fabrication of organic thin-film transistors (OTFTs) or as a component in dye-sensitized solar cells. Its thermal stability would also be a critical property to evaluate for such applications. nist.gov

Table 3: Key Physicochemical Properties and Research Goals

| Property | Experimental Technique | Research Goal | Potential Application (Non-Prohibited) |

|---|---|---|---|

| Physical Properties | |||

| Crystal Structure | Single-Crystal X-ray Diffraction | Determine precise bond lengths, bond angles, and intermolecular packing. | Rational design of crystalline materials and supramolecular assemblies. |

| Thermal Stability | Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC) | Assess decomposition temperature and phase transition behavior. | Determine suitability for high-temperature material processing. |

| Solubility | UV-Vis Spectroscopy in various solvents | Quantify solubility profile for processing and formulation. | Guide solvent selection for synthesis, purification, and device fabrication. |

| Chemical Properties | |||

| Photophysical Properties | UV-Vis and Fluorescence Spectroscopy | Characterize absorption and emission spectra, determine quantum yield. | Development of fluorescent probes, optical sensors, or components for optoelectronics. |

| Electrochemical Behavior | Cyclic Voltammetry (CV) | Determine redox potentials and reversibility of the nitro group reduction. | Design of redox-active materials, electrocatalysts, or molecular switches. |

| Hydrolytic Stability | High-Performance Liquid Chromatography (HPLC) over time at various pH values | Assess the stability of the C-N bonds to the phenyl groups under aqueous conditions. | Understand the compound's persistence for applications in aqueous environments or as a biochemical probe. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.